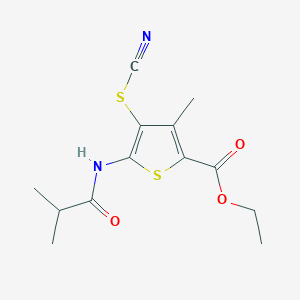

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

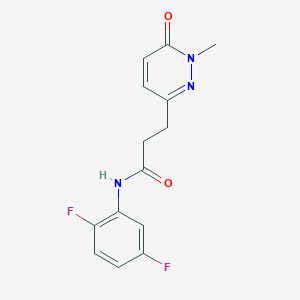

The compound “2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a bromophenyl group, a nitrophenyl group, and a thioether linkage .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring, the introduction of the bromophenyl and nitrophenyl groups, and the formation of the thioether linkage .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central oxadiazole ring. The presence of the bromine and nitro groups would likely have a significant impact on the compound’s overall shape and electronic structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole ring, the bromophenyl and nitrophenyl groups, and the thioether linkage. Each of these functional groups would have its own characteristic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .科学研究应用

Heterocyclic Compound Synthesis

A critical application of compounds similar to 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone is in the synthesis of heterocyclic compounds. These compounds are known for their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The synthesis of heterocyclic compounds, such as 3-aminobenzo[b]thiophenes and 2-aminobenzo[b]thiophenes, can be achieved through reactions involving similar ketone precursors, highlighting the versatility of these molecules in synthesizing complex structures efficiently (Androsov et al., 2010).

Antimicrobial Activity

Compounds derived from similar ketones exhibit significant antimicrobial activity, especially against strains of Staphylococcus aureus. The synthesis of new 1,3,4-oxadiazole derivatives and their subsequent evaluation have shown strong antimicrobial properties, which suggest their potential as new drug candidates. These findings underscore the importance of such ketones in developing antimicrobial agents with specific efficacy against harmful bacterial strains (Cledualdo Soares de Oliveira et al., 2012).

Anticandidal and Anticholinesterase Activities

Further research into compounds synthesized from similar ketones has revealed their anticandidal activities, alongside minimal cytotoxic effects on mammalian cells. This suggests their potential as safe and effective anticandidal agents. Additionally, derivatives have been investigated for their anticholinesterase activities, which could have implications for treating diseases characterized by cholinesterase inhibition, such as Alzheimer's disease (Z. Kaplancıklı et al., 2014; Usama Abu Mohsen et al., 2014).

Corrosion Inhibition

Another notable application involves the use of oxadiazole derivatives synthesized from similar ketones as corrosion inhibitors for mild steel in acidic environments. This application highlights the chemical stability and protective capabilities of such compounds, making them valuable in industrial applications where corrosion resistance is critical (Vikas Kalia et al., 2020).

安全和危害

未来方向

属性

IUPAC Name |

2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3O4S/c17-12-3-1-2-11(8-12)15-18-19-16(24-15)25-9-14(21)10-4-6-13(7-5-10)20(22)23/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBQYQHDKDPMIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-nitrophenyl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2666070.png)

![N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2666073.png)

![Pyrazin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2666074.png)

![Propan-2-yl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2666081.png)

![N,N-dimethyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide](/img/structure/B2666082.png)

![6-ethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2666085.png)